Eptazocine hydrobromide is a synthetic opioid analgesic that was developed by Nihon Iyakuhin Kogyo Co., Ltd. It is primarily utilized for its narcotic-antagonizing analgesic properties, making it effective in managing post-operative pain and pain associated with cancer. Eptazocine hydrobromide functions as a unique compound within the opioid class, exhibiting both agonistic and antagonistic effects on different opioid receptors, particularly the kappa and mu receptors .
Eptazocine hydrobromide is classified as an opioid analgesic. It is derived from the structural modifications of existing opioid compounds to enhance its therapeutic efficacy while minimizing side effects. The compound's chemical identification number is 72150-17-5, and it is recognized for its role in both medicinal chemistry and pharmacological research.
The synthesis of eptazocine hydrobromide involves a novel asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The key steps include:
The entire synthesis is characterized by its efficiency and mild reaction conditions, making it suitable for industrial applications.
Eptazocine hydrobromide possesses a complex molecular structure featuring several key components:
The molecular formula of eptazocine hydrobromide is C_{20}H_{26}BrN, with a molecular weight of approximately 373.34 g/mol. The structural representation includes various stereocenters that are critical for its biological activity.
Eptazocine hydrobromide undergoes various chemical reactions during its synthesis:
Key reagents include:
These reactions are optimized under specific conditions to maximize yield and purity, demonstrating practical applicability in pharmaceutical synthesis .
Eptazocine hydrobromide exerts its analgesic effects primarily through interactions with opioid receptors in the central nervous system:
This dual action allows eptazocine hydrobromide to provide effective pain relief while reducing the risk of adverse effects commonly seen with other opioid medications.
Eptazocine hydrobromide is typically encountered as a white crystalline powder. Its solubility characteristics are favorable for pharmaceutical formulations, allowing for effective delivery methods.
The compound exhibits stability under standard laboratory conditions but may require specific handling procedures due to its classification as a controlled substance. Its interactions with biological systems are primarily mediated through receptor binding dynamics.
Relevant data include:
Eptazocine hydrobromide has several significant applications:
The development of opioid analgesics underwent a significant paradigm shift in the mid-20th century with the pursuit of compounds that could deliver analgesia with reduced abuse potential. Traditional µ-opioid receptor agonists like morphine, while effective, carried high risks of dependence, respiratory depression, and misuse. This drove research toward mixed-action agonist-antagonists – molecules designed to simultaneously activate one opioid receptor while blocking another. Pentazocine, patented in 1962, was a pioneering κ-agonist/µ-partial antagonist that demonstrated clinically useful analgesia with a lower abuse profile than pure µ-agonists [7] [8].
This pharmacological strategy aimed to leverage the analgesic properties of κ-receptor activation (supraspinal and spinal analgesia) while mitigating the euphoric and respiratory depressant effects primarily mediated by µ-receptor activation. The structural core of many early mixed-action opioids was the benzomorphan scaffold, characterized by a rigid pentacyclic ring system. Modifications to this core, particularly alterations in N-substituents and ring functionalization, were found to dramatically shift receptor affinity profiles and intrinsic activity (agonist vs antagonist effects). Eptazocine hydrobromide emerged from systematic exploration within this benzomorphan class, specifically designed to optimize the κ-agonist/µ-antagonist balance for enhanced analgesia and reduced abuse liability compared to predecessors like pentazocine [7] [10].
Table 1: Key Structural Features of Select Mixed-Action Opioid Benzomorphan Analogs
Compound | Core Structure | N-Substituent | Key Functional Groups | Primary Receptor Profile |
---|---|---|---|---|
Pentazocine | Benzomorphan | CH₂CH=C(CH₃)₂ | -OH at C9 | κ-agonist / µ-partial antagonist |
Eptazocine | Benzomorphan | CH₃ | -OH at C10, -CH₃ at C1 | κ-agonist / µ-partial antagonist |
Phenazocine | Benzomorphan | CH₂CH₂C₆H₅ | -OH at C9 | Predominantly µ-agonist |
The specific development pathway of eptazocine hydrobromide (chemical name: (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methanobenzo[e]azonine-10-ol hydrobromide; CAS: 72522-13-5 / 72150-17-5 (bromide)) stemmed from targeted modifications of the benzomorphan nucleus [7]. Early pharmacological characterization in the late 1970s and early 1980s identified its unique profile. Binding assays and isolated tissue preparations (e.g., guinea pig ileum, mouse vas deferens) demonstrated its high affinity for κ-opioid receptors, moderate affinity for µ-receptors acting as a partial agonist/antagonist, and negligible δ-receptor activity [5] [7] [10]. This translated into potent analgesia in animal models, comparable to morphine, but crucially, with attenuated µ-mediated side effects like respiratory depression in preclinical studies and significantly reduced potential to induce self-administration in abuse liability models compared to pure µ-agonists.
The compound was patented, reflecting the novelty of its specific structure ((1S,6S)-configuration) and its pharmacological properties. The synthesis route initially described in patents involved multiple steps starting from precursors like 1-methyl-7-methoxy-2-tetralone, but was often low-yielding or required challenging resolution steps to obtain the desired enantiomer [6]. The development focus was on establishing its clinical utility as an analgesic for moderate to severe pain, positioning it as a safer alternative within the emerging class of agonist-antagonist opioids. While its initial development and approval occurred primarily in Japan (brand name: Sedapain®), its distinct mechanism sparked international research interest in structurally refined κ-agonists with improved selectivity and reduced dysphoric effects [7] [10].
Eptazocine's position within the opioid landscape was defined through rigorous comparison with its closest structural and pharmacological analogues, primarily pentazocine.
Table 2: Comparative Receptor Binding and Analgesic Profile of Eptazocine vs. Key Analogs (Based on Early Research Data)
Parameter | Morphine | Pentazocine | Eptazocine |
---|---|---|---|
Primary Receptor Action | µ-agonist | κ-agonist / µ-partial antagonist | κ-agonist / µ-partial antagonist |
Relative µ Affinity | High (Ref) | Moderate | Moderate |
Relative κ Affinity | Low | High | Very High |
µ Intrinsic Activity | Full Agonist | Partial Agonist | Partial Agonist/Antagonist |
Relative Analgesic Potency (Parenteral) | 1x | 0.2-0.3x | 1-3x (vs Morphine) |
Abuse Potential (Preclinical) | High | Lower than Morphine | Lower than Morphine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7